2,6-Deoxi-D-fructosazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

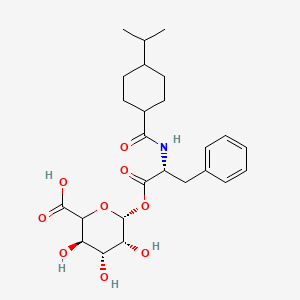

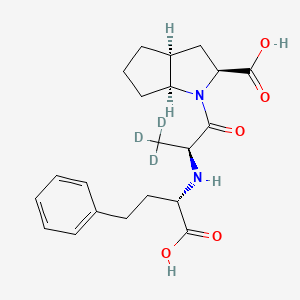

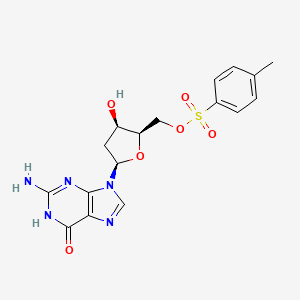

2,6-Deoxyfructosazine is an organic compound with the molecular formula C12H20N2O7 and a molecular weight of 304.30 g/mol . It is a pyrazine derivative and is known for its stability and solubility in water and alcohols . This compound is often used in analytical testing within the food and beverage sector .

Aplicaciones Científicas De Investigación

2,6-Deoxyfructosazine has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for testing food additives and flavors.

Medicine: Research has shown its potential in studying diseases such as diabetes and cancer.

Industry: It is utilized in the food and beverage industry for analytical testing and quality control.

Métodos De Preparación

2,6-Deoxyfructosazine can be synthesized through various chemical methods. One common synthetic route involves the reaction of fructose with amines or ammonia . The process typically involves several steps, including dehydration and cyclization reactions, to yield the final product . Industrial production methods may vary, but they generally follow similar principles, with adjustments made to optimize yield and purity .

Análisis De Reacciones Químicas

2,6-Deoxyfructosazine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Mecanismo De Acción

The mechanism of action of 2,6-Deoxyfructosazine involves its interaction with specific molecular targets and pathways. It is known to participate in various biochemical reactions, influencing metabolic pathways related to carbohydrates . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

2,6-Deoxyfructosazine can be compared with other similar compounds such as fructosazine and deoxyfructosazine . These compounds share structural similarities but differ in their specific functional groups and properties. For instance, fructosazine has additional hydroxyl groups compared to 2,6-Deoxyfructosazine, which can influence its reactivity and applications . The uniqueness of 2,6-Deoxyfructosazine lies in its specific structure, which provides distinct stability and solubility characteristics .

Propiedades

Número CAS |

36806-15-2 |

|---|---|

Fórmula molecular |

C12H20N2O7 |

Peso molecular |

304.30 g/mol |

Nombre IUPAC |

(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol |

InChI |

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1 |

Clave InChI |

MBHUNOHYVYVNIP-VSSNEEPJSA-N |

SMILES |

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |

SMILES isomérico |

C1=C(N=C(C=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O |

SMILES canónico |

C1=C(N=C(C=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |

melting_point |

168.5 - 168.8 °C |

Descripción física |

Solid |

Sinónimos |

(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-Trihydroxybutyl]-2-pyrazinyl]-1,2,3,4-butanetetrol; 2-(D-arabino-1’,2’,3’,4’-Tetrahydroxybutyl)-6-(D-erythro-2’’,3’’,4’’-trihydroxybutyl)pyrazine; |

Origen del producto |

United States |

Q1: How is 2,6-Deoxyfructosazine formed in tobacco?

A: 2,6-DOF is formed through the reaction of reducing sugars, like glucose, with ammonia during tobacco processing and storage. This process, known as the Maillard reaction, is also responsible for the formation of other nitrogenous compounds like 2,5-deoxyfructosazine and amino sugars. Research suggests a strong correlation between the levels of 2,6-DOF and amino sugars in tobacco, indicating a shared formation pathway. []

Q2: What happens to 2,6-Deoxyfructosazine when tobacco is burned?

A: During tobacco pyrolysis (burning), 2,6-DOF can decompose into various pyrazine compounds. These include 2-methylpyrazine, 2,6-dimethylpyrazine, and 2-ethyl-6-methylpyrazine. [] While the exact contribution of these pyrazines to the overall toxicity of tobacco smoke needs further investigation, their presence raises concerns as some pyrazines are known or suspected carcinogens.

Q3: How is 2,6-Deoxyfructosazine analyzed in tobacco?

A: A reliable method for quantifying 2,6-DOF in tobacco utilizes liquid chromatography-tandem mass spectrometry (LC/MS/MS). This technique involves extracting the compound from tobacco samples using a water-methanol solution and then separating it using hydrophilic interaction liquid chromatography (HILIC). Detection and quantification are achieved through electrospray positive ionization mass spectrometry. []

Q4: Can 2,6-Deoxyfructosazine be synthesized in a sustainable way?

A: Researchers have successfully synthesized 2,6-DOF from renewable biomass sources like cellobiose. This one-pot, two-step method involves hydrolyzing cellobiose into glucose, followed by a reaction with ammonium formate to yield 2,6-DOF. [] This approach offers a potential pathway for producing 2,6-DOF for research purposes without relying solely on tobacco as a source.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

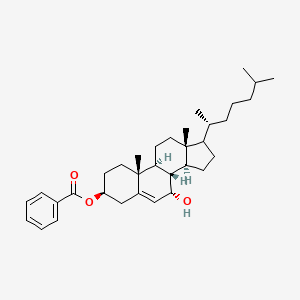

![(3S,7R)-11-(trideuteriomethoxy)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione](/img/structure/B1140975.png)

![sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B1140980.png)